![molecular formula C7H12O2 B1530154 2-Isopropylcyclopropanecarboxylic acid CAS No. 741688-77-7](/img/structure/B1530154.png)
2-Isopropylcyclopropanecarboxylic acid
Overview
Description
2-Isopropylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C7H12O2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of 2-Isopropylcyclopropanecarboxylic acid involves complex molecular architectures containing cyclopropanes . The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses have been highlighted . The synthesis of stereoisomers of 1-amino −2-isopropylcyclopropanecarboxylic acid esters has also been reported .Molecular Structure Analysis
The molecular structure of 2-Isopropylcyclopropanecarboxylic acid is determined by its molecular formula, C7H12O2 . The structure elucidation of small organic molecules like this one can be achieved using contemporary computational approaches coupled with statistical methods .Chemical Reactions Analysis
The chemical reactions involving 2-Isopropylcyclopropanecarboxylic acid are based on stoichiometry . Quantitative techniques based on stoichiometry deal with solutions and are used in various types of chemical analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropylcyclopropanecarboxylic acid can be determined by various methods . These properties include color, density, hardness, and melting and boiling points .Scientific Research Applications
Synthesis and Chemical Applications
A novel approach to asymmetric synthesis using chiral cyclic sulfates and diisopropyl malonate highlights a practical route for producing derivatives of vinylcyclopropane carboxylic acid, which could be relevant for 2-Isopropylcyclopropanecarboxylic acid (Tang et al., 2011). Additionally, the synthesis and resolution of similar cyclopropane carboxylic acids emphasize their importance as intermediates in the production of pharmaceuticals and pesticides (Gong, 2007).
Co-Crystal Research
The study of co-crystals involving cyclic carboxylic acids like cyclopropanecarboxylic acid with isonicotinamide demonstrates the potential of such compounds in exploring co-crystal space and their applications in material sciences (Lemmerer & Fernandes, 2012).
Catalytic Research
Research on the isomerization of 2-pentene by acidic ZSM-22 using a carbenium ion mechanism may provide insights into processes relevant for the manipulation of cyclopropane-based compounds (Demuth et al., 2003).
Pharmaceutical Industry
2-Isopropylcyclopropanecarboxylic acid derivatives, like vinyl-ACCA, play a crucial role in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors, highlighting their importance in drug development (Sato et al., 2016).
Environmental and Analytical Chemistry
Studies on environmental exposure to plasticizers related to cyclohexane dicarboxylic acid esters, like DINCH, underscore the relevance of cyclopropane derivatives in understanding environmental pollution and health impacts (Silva et al., 2013). Additionally, the identification of phototransformation products of pesticides containing cyclopropane motifs points to the significance of these compounds in environmental monitoring (Peschka et al., 2007).
Molecular Recognition
Optically pure cyclohexanol derivatives have been used for molecular recognition of acids, indicating potential applications for similar cyclopropane derivatives in analytical chemistry (Khanvilkar & Bedekar, 2018).
Safety and Hazards
properties
IUPAC Name |
2-propan-2-ylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4(2)5-3-6(5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYCKISMJZSUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylcyclopropanecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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